5-Chloro-3H-quinazolin-4-one
Description
Overview of Quinazoline (B50416) Heterocycles and Their Significance in Medicinal Chemistry
Quinazoline and its derivatives represent a pivotal class of heterocyclic compounds in the realm of medicinal chemistry. Comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, this scaffold has garnered significant attention from researchers due to its versatile therapeutic potential. nih.govresearchgate.net The stability of the quinazoline nucleus has made it a prime candidate for the development of novel therapeutic agents. omicsonline.org
Historical Context and Evolution of Quinazoline Research
The journey of quinazoline research began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov Shortly after, in 1903, Gabriel and Colman synthesized several other quinazoline derivatives and detailed their physical and chemical properties. encyclopedia.pub The first synthesis of a quinazolinone, specifically 2-ethoxy-4(3H)-quinazolinone, was reported in 1869 and was derived from anthranilic acid and cyanide in ethanol. omicsonline.org These early discoveries laid the groundwork for over a century of research into the diverse applications of this heterocyclic system.
Broad Spectrum of Biological Activities Associated with Quinazoline Derivatives
Quinazoline derivatives are renowned for their wide array of pharmacological activities. nih.govjclmm.com This structural motif is a cornerstone in drug discovery, with derivatives exhibiting properties such as:
Antiviral mdpi.com
Antibacterial mdpi.cominnovareacademics.in
Antifungal mdpi.cominnovareacademics.in
Anti-inflammatory mdpi.cominnovareacademics.in
Antihypertensive jclmm.cominnovareacademics.in
Antimalarial jclmm.cominnovareacademics.in
Anticonvulsant encyclopedia.pubmdpi.com
Antioxidant mdpi.com
Antitubercular mdpi.com
The versatility of the quinazoline scaffold has encouraged medicinal chemists to continually explore its potential in developing new and effective therapeutic agents. omicsonline.orgencyclopedia.pub
Positioning of 5-Chloro-3H-quinazolin-4-one as a Specific Quinazolinone Derivative
Among the vast family of quinazolines, this compound stands out as a significant derivative. It belongs to the quinazolinone class of heterocyclic organic compounds, characterized by a quinazoline ring structure. lookchem.com
Structural Classification within the Quinazolinone Family
This compound is classified as a quinazolinone, a bicyclic heterocycle with a carbonyl group at the 4-position of the quinazoline ring. acgpubs.org Its systematic name is 5-chloroquinazolin-4(1H)-one. guidechem.com The core structure consists of a benzene ring fused to a pyrimidine ring, with a chlorine atom substituted at the 5th position and an oxo group at the 4th position.
Distinctive Features of this compound
The key distinguishing feature of this compound is the presence of a chlorine atom at the 5-position of the quinazoline ring. This substitution significantly influences its chemical properties and biological activity. The molecular formula for this compound is C8H5ClN2O, and it has a molecular weight of 180.591 g/mol . lookchem.comguidechem.com
Below is a table summarizing some of the physicochemical properties of this compound:
| Property | Value |
| Molecular Formula | C8H5ClN2O |
| Molecular Weight | 180.591 g/mol |
| Boiling Point | 353.6 °C at 760 mmHg |
| Density | 1.5 g/cm³ |
| Flash Point | 167.7 °C |
| Polar Surface Area | 32.67 Ų |
| Index of Refraction | 1.688 |
| Data sourced from multiple scientific databases. lookchem.comguidechem.com |
Research Imperatives and Gaps Pertaining to this compound
While the broader quinazoline family has been extensively studied, research specifically focused on this compound reveals several areas that warrant further investigation. The compound is recognized as a valuable building block in the synthesis of antiviral and anti-tumor agents. lookchem.com Its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its antimicrobial and antifungal properties, are also areas of interest. lookchem.com
However, much of the available information pertains to its use as a precursor in organic synthesis for creating more complex, biologically active molecules. lookchem.com There is a comparative lack of in-depth studies on the intrinsic biological activities of this compound itself. Future research should aim to elucidate its specific mechanisms of action and explore its full therapeutic potential as a standalone agent. A market research report from 2025 indicates a continued interest in its production and application, suggesting that further academic and industrial research is forthcoming. marketpublishers.com
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPCOXNOQQRKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326554 | |
| Record name | 5-Chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60233-66-1 | |
| Record name | 5-Chloroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 5 Chloro 3h Quinazolin 4 One and Its Derivatives
Established Synthetic Pathways for Quinazolin-4(3H)-ones
The fundamental architecture of quinazolin-4(3H)-ones can be constructed through several reliable synthetic routes. These methods often involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) ring.
Condensation reactions are a cornerstone for the synthesis of the quinazolin-4-one scaffold. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia.
A prevalent method for constructing the quinazolin-4-one ring system involves the condensation of an aniline (B41778) derivative, specifically an anthranilic acid derivative, with a suitable one-carbon synthon. researchgate.net For the synthesis of 5-Chloro-3H-quinazolin-4-one, the key starting material is 2-amino-6-chlorobenzoic acid.
This approach can be illustrated by the reaction of 2-amino-6-chlorobenzamide (B107074) with various reagents. For instance, the reaction of 2-aminobenzamides with aldehydes or carboxylic acids can lead to the formation of the quinazolinone ring. mdpi.com A transition-metal-free approach involves the one-pot intermolecular annulation of o-aminobenzamides with thiols. rsc.org
Another variation includes the use of ortho-aminonitriles. A copper(I)-catalyzed synthesis of quinazolin-4(3H)-ones has been achieved through the reaction of 2-aminobenzonitrile (B23959) with benzyl (B1604629) bromides. researchgate.net This reaction proceeds through a one-pot N-benzylation, C(sp3)–H oxidation, CN hydrolysis, and cyclization sequence. researchgate.net
The following table summarizes representative condensation reactions for the synthesis of quinazolin-4-one derivatives.
| Starting Material (Aniline Derivative) | Reagent | Product | Reference |
| 2-Aminobenzamide (B116534) | Aldehydes/Carboxylic Acids | Quinazolin-4(3H)-one | mdpi.com |
| o-Aminobenzamides | Thiols | Quinazolin-4(3H)-one | rsc.org |
| 2-Aminobenzonitrile | Benzyl Bromides | Quinazolin-4(3H)-one | researchgate.net |
| 2-Halobenzamides | Nitriles | Quinazolin-4(3H)-one | researchgate.net |
Cyclocondensation reactions are a subset of condensation reactions where the process leads to the formation of a cyclic compound. These are particularly important for synthesizing heterocyclic systems like quinazolinones. A common strategy involves the reaction of 2-aminobenzamide with aldehydes, which can be performed under catalyst-free conditions in water, presenting a green synthetic route. tandfonline.comtandfonline.com This direct cyclocondensation offers advantages such as a simple operational process and excellent yields. tandfonline.com
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones through the cyclocondensation of 2-aminobenzamide with aromatic aldehydes is a key step, as these intermediates can be readily oxidized to the corresponding quinazolin-4(3H)-ones. tandfonline.com For the synthesis of 5-chloro derivatives, the corresponding 2-amino-6-chlorobenzamide would be the required precursor.
Mechanochemical activation in ball mills has also been employed for the cyclocondensation of anthranilamide and aldehydes or ketones, sometimes followed by heating. mdpi.com This method can lead to the formation of tricyclic hydroquinazoline derivatives in a one-pot cascade reaction when using functionalized carbonyl compounds. mdpi.com
The table below provides examples of cyclocondensation reactions.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| 2-Aminobenzamide | Aromatic Aldehydes | Water, heat | 2,3-Dihydroquinazolin-4(1H)-one | tandfonline.comtandfonline.com |
| Anthranilamide | Aldehydes/Ketones | Ball mill, heat | 2,3-Dihydroquinazolin-4(1H)-one | mdpi.com |
| 2-Aminobenzamide | Aroyl Chlorides | Ionic liquid | 4(3H)-Quinazolinone | openmedicinalchemistryjournal.com |
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ro This technology has been successfully applied to the synthesis of quinazolin-4(3H)-ones. srce.hrnih.gov
The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved by reacting methyl anthranilate with iminoester hydrochlorides under microwave irradiation. lew.ro This method is efficient and environmentally friendly. lew.ro Another approach involves the condensation of anthranilamide with aldehydes or ketones catalyzed by antimony(III) trichloride (B1173362) under solvent-free microwave conditions, which provides the desired products in excellent yields within minutes. scispace.com
Furthermore, the combination of microwave irradiation with phase-transfer catalysis offers a simple, efficient, and eco-friendly technique for the synthesis and N-alkylation of quinazolin-4(3H)-ones. srce.hrnih.gov Solvent-free microwave-enhanced synthesis of quinazolin-4(3H)-ones on a silica (B1680970) gel support has also been reported to give excellent yields. jocpr.com
The following table details examples of microwave-assisted synthesis of quinazolin-4(3H)-ones.
| Reactants | Catalyst/Support | Conditions | Product | Reference |
| Methyl anthranilate, Iminoester hydrochlorides | - | Microwave, Dioxane | 2-Substituted quinazolin-4(3H)-one | lew.ro |
| Anthranilamide, Aldehydes/Ketones | SbCl₃ | Microwave, Solvent-free | Quinazolin-4(3H)-one | scispace.com |
| 2-Propyl-4(3H)-quinazolin-4-one, Alkylating agents | Tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) | Microwave, Solvent-free | N-alkylated quinazolin-4(3H)-one | srce.hrnih.gov |
| 2-Amino-4-chloro phenylthiazole, Acetic anhydride (B1165640) | Silica gel | Microwave | Quinazolin-4(3H)-one derivative | jocpr.com |
Both metal-catalyzed and metal-free synthetic methods have been developed for the synthesis of quinazolin-4(3H)-ones, offering diverse pathways to this important heterocyclic scaffold.
Metal-Catalyzed Synthesis:
Transition metal catalysts, particularly copper and palladium, have been extensively used in the synthesis of quinazolinones. Copper-catalyzed reactions include the coupling of N-substituted o-bromobenzamides with formamide (B127407) and the reaction of 2-halobenzamides with nitriles. organic-chemistry.org A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines also provides quinazolin-4-ones. organic-chemistry.org Cobalt-catalyzed C-H activation has been utilized for the synthesis of quinazolines from N-sulfinylimines and benzimidates. nih.gov
Metal-Free Synthesis:
In recent years, there has been a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products, which is particularly important for medicinal chemistry. An efficient metal- and catalyst-free protocol for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes has been developed using DTBP as an oxidant and p-TsOH as an additive. mdpi.comresearchgate.net Another metal-free approach involves the reaction of 2-amino-N-methoxybenzamides with nitriles. rsc.org Furthermore, a base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization offers a transition-metal-free synthesis of quinazolin-4-ones. acs.org
The table below compares metal-catalyzed and metal-free synthetic strategies.
| Strategy | Catalyst/Reagents | Starting Materials | Product | Reference |
| Metal-Catalyzed | CuI/4-hydroxy-l-proline | N-substituted o-bromobenzamides, Formamide | 3-Substituted quinazolinones | organic-chemistry.org |
| Metal-Catalyzed | Cu(II) acetate | 2-Isocyanobenzoates, Amines | Quinazolin-4-ones | organic-chemistry.org |
| Metal-Catalyzed | Co(III) | N-Sulfinylimines, Benzimidates | Quinazolines | nih.gov |
| Metal-Free | DTBP, p-TsOH | o-Aminobenzamides, Styrenes | Quinazolin-4(3H)-ones | mdpi.comresearchgate.net |
| Metal-Free | KOH | 2-Amino-N-methoxybenzamides, Nitriles | Quinazolin-4(3H)-ones | rsc.org |
| Metal-Free | Cs₂CO₃ | o-Fluorobenzamides, Amides | Quinazolin-4-ones | acs.org |
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different phases (e.g., a solid and a liquid phase). This is typically achieved by using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which can transport a reactant from one phase to another where the reaction occurs.
The application of PTC in quinazolinone synthesis has been shown to be an efficient and environmentally friendly approach. For instance, the combination of microwave irradiation and PTC using tetrabutylammonium benzoate (TBAB) as a novel neutral ionic catalyst has been successfully used for N-alkylation and condensation reactions of quinazolin-4(3H)-ones. srce.hrnih.gov Chiral quaternary ammonium salts have also been employed as phase-transfer catalysts for the atroposelective N-alkylation of N-(4-oxoquinazolin-3(4H)-yl)amides, leading to N-N axially chiral quinazolinone derivatives with high yields and enantioselectivities. mdpi.com
This methodology offers several advantages, including mild reaction conditions, simple work-up procedures, and the potential for asymmetric synthesis. nih.gove-journals.in
The following table provides an overview of the use of phase-transfer catalysis in quinazolinone synthesis.
| Reaction Type | Phase-Transfer Catalyst | Conditions | Key Feature | Reference |
| N-alkylation/Condensation | Tetrabutylammonium benzoate (TBAB) | Microwave, Solvent-free | Green and efficient | srce.hrnih.gov |
| Atroposelective N-alkylation | Chiral quaternary ammonium salts | Mild conditions | Asymmetric synthesis of N-N axially chiral quinazolinones | mdpi.com |
| Biginelli-like reaction | Triethyl benzyl ammonium chloride (TEBAC) | Solvent-free | Synthesis of pyrimidine (B1678525) and quinazolinone derivatives | e-journals.in |
Reactions Involving Anilines and Ortho Nitrile/Carboxylic Acids/Amides
Metal-Catalyzed and Metal-Free Synthetic Strategies
Targeted Synthesis of this compound and Analogues
The targeted synthesis of this compound and its analogues involves specific starting materials and reaction conditions to ensure the correct placement of the chloro-substituent and the formation of the quinazolinone core.
The synthesis of this compound typically starts from appropriately substituted anthranilic acid derivatives. A common precursor is 2-amino-6-chlorobenzoic acid. lookchem.com The general synthetic scheme involves the cyclization of this precursor.
One established method involves the reaction of 2-amino-6-chlorobenzoic acid with formamide. lookchem.com This reaction provides a direct route to the desired product. Another approach utilizes the reaction of 2-(acetylamino)-6-chlorobenzoic acid with formamidine (B1211174) hydrochloride. lookchem.com
A detailed look at a synthetic route is the reaction of 2-amino-N-methoxybenzamides which, under specific conditions, can yield quinazolinone derivatives. For instance, 5-Chloro-2-propylquinazolin-4(3H)-one has been synthesized from its corresponding 2-amino-N-methoxybenzamide precursor, resulting in a 75% yield. rsc.org
The following table summarizes key precursors for the synthesis of this compound and its derivatives:
| Precursor | Reagent(s) | Resulting Compound | Reference |
| 2-Amino-6-chlorobenzoic acid | Formamide | This compound | lookchem.com |
| 2-(Acetylamino)-6-chlorobenzoic acid | Formamidine hydrochloride | This compound | lookchem.com |
| 2-Amino-6-chloro-N-methoxybenzamide | KOH, DMSO | 5-Chloroquinazolin-4(3H)-one | rsc.org |
This table is interactive. Users can sort and filter the data.
Introducing a halogen, such as chlorine, at the 5-position of the quinazolinone ring system requires specific synthetic strategies. The most direct method is to start with a precursor that already contains the halogen in the desired position, such as 2-amino-6-chlorobenzoic acid. lookchem.com
In cases where the quinazolinone core is synthesized first, subsequent halogenation can be challenging and may lead to a mixture of products. Therefore, the use of pre-halogenated starting materials is generally preferred for regioselective synthesis. For instance, the synthesis of various halogenated quinazolinone derivatives often starts with the corresponding halogenated anthranilic acids. nih.gov The introduction of a chlorine atom at the C5 position has been shown to influence the biological activity of the resulting compounds. nottingham.ac.uk
Strategies for synthesizing halogenated quinazolinones can also involve the use of halogenated reagents. For example, the synthesis of 2,3-disubstituted 4(3H)-quinazolinones can start from 2-propyl-4(3H)-quinazolin-4-one, which is then subjected to further reactions. srce.hr While this example does not directly describe 5-chloro substitution, the principle of building upon a pre-formed quinazolinone core is relevant.
Optimizing reaction yields and purity is a critical aspect of synthesizing this compound and its derivatives. Several factors can be adjusted to improve the outcome of the synthesis.
One key factor is the choice of solvent and catalyst. For example, in the synthesis of quinazolin-4(3H)-one derivatives from 2-amino-N-methylbenzamide and DMSO, the reaction conditions were optimized by varying the temperature and the presence of an oxidant. nih.govacs.org Initially, the reaction at 140 °C yielded 23% of the product. nih.govacs.org By adding H2O2 as an oxidant and increasing the temperature to 150°C, the yield was significantly improved to 73%. nih.gov
The use of microwave irradiation has also been shown to improve yields and reduce reaction times. In the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, using microwave irradiation resulted in an 87% yield in just 5 minutes, compared to a 79% yield after 10 hours of conventional heating.
The following table provides examples of optimized reaction conditions for quinazolinone synthesis:
| Starting Material | Reaction Conditions | Yield | Reference |
| 2-Amino-N-methylbenzamide | DMSO, 150 °C, 20 h, H2O2 | 73% | nih.gov |
| 2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one and hydrazine (B178648) hydrate | Dry benzene, reflux 2h | 90% | tandfonline.com |
| Anthranilic acid, triethylorthoacetate, monoethanolamine, p-toluenesulfonic acid | Room temperature, argon atmosphere | - | tandfonline.com |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (Conventional) | Reflux, 10 hours | 79% | |
| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one (Microwave) | 800 watts, 5 minutes | 87% |
This table is interactive. Users can sort and filter the data.
Strategies for Introducing Halogen Substituents at the 5-Position
Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production
In recent years, there has been a significant shift towards the use of advanced synthetic techniques and the adoption of green chemistry principles in the production of quinazolinone derivatives. researchgate.netbenthamscience.com These methods aim to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
One of the key principles of green chemistry is the reduction or elimination of the use of volatile organic solvents. tandfonline.combenthamscience.com Solvent-free synthesis of quinazolin-4(3H)-ones has been successfully achieved by reacting anthranilic acid with various amides on a solid support like montmorillonite (B579905) K-10. cdnsciencepub.com This method offers the advantages of operational simplicity, reduced pollution, and often lower costs.
Microwave-assisted solvent-free synthesis has also emerged as a powerful technique. jocpr.com For example, the synthesis of quinazolin-4-(3H)-one derivatives has been carried out using microwave irradiation on a silica gel support, leading to excellent yields and purity in a much shorter reaction time compared to conventional methods. jocpr.com Another approach involves a neat reaction without any solvent, which for the synthesis of quinazolin-4(3H)-one from o-aminobenzamide and styrene, yielded the desired product. mdpi.com
The use of sustainable reagents is another cornerstone of green chemistry. Hydrogen peroxide (H2O2) is considered a green oxidant because its only byproduct is water. acs.orgnih.gov An efficient and sustainable method for the synthesis of quinazolin-4(3H)-one has been developed using 2-amino benzamide (B126) with dimethyl sulfoxide (B87167) (DMSO) as a carbon source and H2O2 as the oxidant. acs.orgnih.gov This reaction proceeds through a radical mechanism and has been successfully applied to a range of substrates, providing moderate to good yields. acs.org
The optimization of this H2O2-mediated synthesis showed that the reaction is highly dependent on temperature and the presence of the oxidant. nih.gov For instance, the yield of N-methyl quinazolin-4(3H)-one increased from 23% without H2O2 to 73% with H2O2 at 150 °C. nih.gov This highlights the effectiveness of H2O2 as a sustainable oxidant in the synthesis of quinazolinones.
Scalability Considerations for Research and Development
Transitioning the synthesis of this compound and its derivatives from laboratory-scale to larger research and development quantities necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, and consistency. Key considerations include the selection of starting materials, optimization of reaction conditions, and purification strategies.
Reaction efficiency is another critical aspect. The Niementowski reaction, which involves the fusion of anthranilic acid with formamide, can be enhanced for better yields through methods like microwave irradiation. researchgate.net This technology can reduce reaction times and improve energy efficiency, making it an attractive option for scaling up. Optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial. For example, multi-step syntheses often require careful control at each stage to maximize the yield of intermediates and the final product. tandfonline.com
The solubility of intermediates and products can also present challenges during scale-up. In the synthesis of some 2-substituted quinazolinone derivatives, poor solubility of intermediates was noted, which could complicate handling and purification on a larger scale. nih.gov Strategies to address this, such as the introduction of solubilizing groups like an ethyl ether linker, have been explored. nih.gov
Purification is a final, vital consideration. While laboratory preparations may rely on column chromatography, this method can be costly and time-consuming at larger scales. Developing procedures that yield a product pure enough to be isolated by simple filtration and washing, or by recrystallization, is highly desirable for scalable synthesis. tandfonline.com The choice of solvents for these processes must also be considered for their cost, environmental impact, and ease of removal.
Synthetic Routes for Structurally Related 5-Chloroquinazolinone Derivatives
A variety of synthetic routes have been developed to access 5-chloroquinazolinone derivatives with diverse substitution patterns. These methods provide a versatile toolkit for creating libraries of compounds for research purposes. The primary strategies often involve either building the quinazolinone ring system from a substituted anthranilic acid or modifying a pre-formed quinazolinone core.
One common approach begins with a substituted anthranilic acid. For example, a series of 6-chloro-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized starting from 5-chloroanthranilic acid. tandfonline.comfarmaceut.org This acid is first reacted with a phenyl isothiocyanate in the presence of triethylamine (B128534) to yield the 2-mercapto-quinazolinone. This intermediate can then be S-alkylated using reagents like ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate to afford the final products. tandfonline.com
Another powerful strategy involves the use of a reactive intermediate like 2-(4-chlorophenyl)-4-chloro-6-iodoquinazoline. This compound serves as a versatile precursor for a range of derivatives through nucleophilic substitution at the 4-position. imrpress.com Reactions with various nucleophiles, including amines and acid hydrazides, have been successfully employed. For instance, refluxing the 4-chloroquinazoline (B184009) with an appropriate acid hydrazide in n-butanol yields 4-hydrazinyl derivatives, which can be further cyclized. imrpress.com Similarly, reaction with various amines in the presence of potassium carbonate and a solvent like DMF leads to a diverse set of 4-substituted quinazolines. imrpress.com
The synthesis of 3-substituted quinazolinones can be achieved by starting with isatoic anhydride. nih.gov Reaction with methylamine, for example, opens the anhydride ring to form 2-amino-N-methylbenzamide. This intermediate is then cyclized with 2-chloroacetyl chloride. The resulting product can undergo further substitution, for example, by reacting it with 4-hydroxybenzaldehyde (B117250) and then with various anilines to produce a series of (E)-3-methyl-2-((4-((arylimino)methyl)phenoxy)methyl)quinazolin-4(3H)-ones. nih.gov
Fused heterocyclic systems incorporating the 5-chloroquinazolinone structure have also been synthesized. Starting with a 4-hydrazinyl-quinazoline derivative, treatment with polyphosphoric acid can induce cyclization to form a 1,2,4-triazolo[4,3-c]quinazoline ring system. imrpress.com
The table below summarizes various synthetic routes to different classes of chloro-substituted quinazolinone derivatives.
| Starting Material(s) | Key Reagents | Product Class | Reference |
| 5-Chloroanthranilic acid, Phenyl isothiocyanate | Triethylamine, Ethyl bromoacetate, K₂CO₃ | Ethyl 2-((6-chloro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate | tandfonline.com |
| 2-(4-Chlorophenyl)-4-chloro-6-iodoquinazoline | Acid hydrazides, n-Butanol | 2-(4-Chlorophenyl)-4-hydrazinyl-6-iodoquinazoline | imrpress.com |
| 2-(4-Chlorophenyl)-4-chloro-6-iodoquinazoline | Amines, K₂CO₃, DMF | 2-(4-Chlorophenyl)-4-substituted-6-iodoquinazoline | imrpress.com |
| Isatoic anhydride, Methylamine | 2-Chloroacetyl chloride, 4-Hydroxybenzaldehyde, Anilines | (E)-3-methyl-2-((4-((arylimino)methyl)phenoxy)methyl)quinazolin-4(3H)-ones | nih.gov |
These varied synthetic methodologies underscore the chemical tractability of the quinazolinone scaffold and enable the generation of a wide array of derivatives for scientific exploration.
Iii. Biological Activities and Pharmacological Potentials of 5 Chloro 3h Quinazolin 4 One
Anticancer and Antitumor Activities
Derivatives of 5-Chloro-3H-quinazolin-4-one have been a subject of interest in oncology research due to their potential to interfere with cancer cell proliferation and survival. ontosight.ai
Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Quinazolinone-based compounds have been developed as potent inhibitors of various tyrosine kinases. ontosight.aiopenmedicinalchemistryjournal.com For instance, certain 4-anilinoquinazoline (B1210976) derivatives act as inhibitors of the epidermal growth factor receptor (EGFR). openmedicinalchemistryjournal.com
Research on a series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against several key kinases implicated in cancer progression. Specifically, compounds were tested against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and EGFR. nih.gov
One study revealed that derivatives of 2-((5-chloro-6-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate and its corresponding acetohydrazide showed potent inhibition against these kinases. nih.gov For example, compound 3i exhibited excellent inhibitory activity against HER2, with an IC50 value of 0.079 µM, which is comparable to the positive control, lapatinib (B449) (IC50 = 0.078 µM). nih.gov Similarly, compounds 2h , 2i , 3h , and 3i displayed strong EGFR inhibitory activity. nih.gov Furthermore, compounds 2i and 3i were potent inhibitors of CDK2, with IC50 values of 0.173 µM and 0.177 µM, respectively, nearing the potency of the control drug imatinib (B729) (IC50 = 0.131 µM). nih.gov
In another study, novel 2-sulfanylquinazolin-4(3H)-one derivatives were synthesized and evaluated as multi-kinase inhibitors. Compound 5d from this series demonstrated notable inhibitory activity against HER2, EGFR, and VEGFR2 in nanomolar ranges, although it was less active against CDK2. mdpi.com
The following table summarizes the kinase inhibitory activities of selected this compound derivatives.
| Compound | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2h | HER2 | 0.138 ± 0.012 | Lapatinib | 0.078 ± 0.015 |
| 2i | HER2 | 0.128 ± 0.024 | Lapatinib | 0.078 ± 0.015 |
| 3f | HER2 | 0.132 ± 0.014 | Lapatinib | 0.078 ± 0.015 |
| 3g | HER2 | 0.112 ± 0.016 | Lapatinib | 0.078 ± 0.015 |
| 3i | HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |
| 2h | EGFR | 0.102 ± 0.014 | Erlotinib | 0.056 ± 0.012 |
| 2i | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |
| 3h | EGFR | 0.128 ± 0.016 | Erlotinib | 0.056 ± 0.012 |
| 3i | EGFR | 0.181 ± 0.011 | Erlotinib | 0.056 ± 0.012 |
| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| 5d | HER2 | - | - | - |
| 5d | EGFR | - | - | - |
| 5d | VEGFR2 | - | - | - |
| 5d | CDK2 | 2.097 ± 0.126 | Roscovitine | 0.32 ± 0.019 |
Table generated from data in source nih.govmdpi.com
The anticancer potential of this compound derivatives has been further demonstrated through their cytotoxic effects on various human cancer cell lines.
A series of quinazolin-4(3H)-one esters and hydrazides were evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov The hydrazide derivatives generally exhibited higher potency against MCF-7 cells than the ester counterparts. nih.gov For instance, compounds 3a and 3j showed IC50 values of 0.20 µM against MCF-7 cells. nih.gov Against the A2780 cell line, the hydrazides also proved more effective, with most compounds displaying IC50 values in the range of 0.14 to 0.84 µM. nih.gov
In a separate study, new quinazolinone derivatives were tested against lung cancer (SKLU-1), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines. vjs.ac.vnresearchgate.net Compound 13e from this series showed significant cytotoxic effects against all three cell lines, with IC50 values of 9.48 µg/mL (SKLU-1), 20.39 µg/mL (MCF-7), and 18.04 µg/mL (HepG-2). vjs.ac.vnresearchgate.net
Another investigation focused on novel 2-sulfanylquinazolin-4(3H)-one derivatives and their cytotoxicity against HepG2, MCF-7, MDA-231, and HeLa cancer cell lines. Compound 5d emerged as a potent broad-spectrum agent, with IC50 values ranging from 1.94 to 7.1 µM across the tested cell lines, comparing favorably with the standard drug doxorubicin. mdpi.com
The table below presents the cytotoxic activity of various this compound derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
| 3a | MCF-7 | 0.20 ± 0.02 | Lapatinib | 5.9 ± 0.74 |
| 3j | MCF-7 | 0.20 ± 0.02 | Lapatinib | 5.9 ± 0.74 |
| Most 3a-j | A2780 | 0.14 - 0.84 | Lapatinib | 11.11 ± 1.03 |
| 13e | SKLU-1 | 9.48 (µg/mL) | Ellipticine | - |
| 13e | MCF-7 | 20.39 (µg/mL) | Ellipticine | - |
| 13e | HepG-2 | 18.04 (µg/mL) | Ellipticine | - |
| 5d | HepG2 | 1.94 - 7.1 | Doxorubicin | 3.18 - 5.57 |
| 5d | MCF-7 | 1.94 - 7.1 | Doxorubicin | 3.18 - 5.57 |
| 5d | MDA-231 | 1.94 - 7.1 | Doxorubicin | 3.18 - 5.57 |
| 5d | HeLa | 1.94 - 7.1 | Doxorubicin | 3.18 - 5.57 |
Table generated from data in source nih.govmdpi.comvjs.ac.vnresearchgate.net
The anti-proliferative activity of quinazolinone derivatives is a key aspect of their anticancer potential. openmedicinalchemistryjournal.com These compounds can inhibit the growth and proliferation of cancer cells. openmedicinalchemistryjournal.com
Studies have shown that new quinazolin-4(3H)-one derivatives possess promising anti-proliferative activity. For example, a series of newly synthesized compounds were evaluated for their cytotoxic and anti-proliferative effects against human cancer cell lines such as HepG-2, MCF-7, and HCT-116. researchgate.net Five of these compounds demonstrated significant cytotoxic activities, with compound 16f being the most potent. researchgate.net
Furthermore, research into 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, which can be related to the broader class of heterocyclic compounds with anticancer activity, has shown significant antiproliferative action. Compounds 3a–e , 4a–c , and 5a–c from this study displayed GI50 values ranging from 29 nM to 78 nM against tested cancer cell lines. mdpi.com
Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF7, A2780, SK-MEL-2, IGROV1, TK-10, PC-3, HT29, L1210, K562)
Antimicrobial Activities
Quinazolinone derivatives have been recognized for their broad-spectrum antimicrobial properties, showing efficacy against various bacterial and fungal strains. researchgate.net The 5-chloro substitution can play a role in enhancing this activity.
The antibacterial potential of this compound derivatives has been investigated against both Gram-positive and Gram-negative bacteria.
In one study, a series of 2,3-disubstituted 3H-quinazolin-4-ones were synthesized and tested against bacteria including Bacillus subtilis, Staphylococcus aureus, Shigella flexneri, Pseudomonas aeruginosa, and Salmonella typhi. tandfonline.com Compounds 9 , 11 , and 12 from this series showed significant antibacterial activity. tandfonline.com
Another research effort focused on synthesizing new quinazolin-4(3H)-one derivatives and evaluating their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. ekb.eg The results indicated that the tested compounds exhibited moderate antibacterial activity. ekb.eg
A comprehensive structure-activity relationship study of 4(3H)-quinazolinones revealed that 44 out of 77 analogs displayed antibacterial activity with a Minimum Inhibitory Concentration (MIC) of ≤ 4 µg/mL against S. aureus. acs.org Specifically, a derivative with a chloro substitution at the para position of a phenyl ring in the structure demonstrated favorable activity. acs.org
The following table summarizes the antibacterial activity of selected quinazolinone derivatives.
| Compound/Derivative | Bacterial Strain | Activity/MIC |
| Compound 9 | B. subtilis, S. aureus, S. flexneri, P. aeruginosa, S. typhi | Significant Activity |
| Compound 11 | B. subtilis, S. aureus, S. flexneri, P. aeruginosa, S. typhi | Significant Activity |
| Compound 12 | B. subtilis, S. aureus, S. flexneri, P. aeruginosa, S. typhi | Significant Activity |
| Various Derivatives | S. aureus, B. subtilis, K. pneumoniae, E. coli | Moderate Activity |
| 44 Analogs | S. aureus | MIC ≤ 4 µg/mL |
Table generated from data in source tandfonline.comekb.egacs.org
In addition to their antibacterial effects, this compound derivatives have also demonstrated potential as antifungal agents.
A study on 2,3-disubstituted 3H-quinazolin-4-ones investigated their antifungal activity against a panel of fungi including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. tandfonline.com While some compounds were inactive, others showed weak to moderate activity. tandfonline.com Notably, compound 8 had a determined MIC of 5.8 µg/mL against C. albicans, which is comparable to the standard antifungal miconazole (B906) (MIC 4.8 µg/mL). tandfonline.com
Research on new quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds also explored their antifungal properties against strains like C. albicans and A. niger. mdpi.com Many of the tested compounds showed potent antimicrobial activity, with compound 5a exhibiting MIC values in the range of 1–16 µg/mL. mdpi.com
The table below highlights the antifungal activity of specific quinazolinone derivatives.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| 8 | C. albicans (ATCC 2091) | 5.8 | Miconazole | 4.8 |
| 5a | Various Fungal Strains | 1-16 | Clotrimazole | - |
Table generated from data in source tandfonline.commdpi.com
Mechanisms of Antimicrobial Action (e.g., DNA gyrase inhibition)
One of the key mechanisms underlying the antimicrobial effects of quinazolinone derivatives is the inhibition of DNA gyrase. eco-vector.commdpi.com This enzyme is crucial for regulating the negative supercoiling of bacterial DNA, a process essential for DNA replication and other metabolic pathways involving DNA. asianjpr.com By targeting and inhibiting the Gyrase A subunit, these compounds can interfere with the breakage and rejoining of DNA, ultimately disrupting critical bacterial processes and leading to cell death. mdpi.comasianjpr.com
Several studies have explored novel quinazolinone derivatives as potent DNA gyrase inhibitors. For instance, a series of new quinazolin-4(3H)-one compounds, including hydrazone and pyrazole derivatives, demonstrated potent antimicrobial activity. The most effective of these compounds against E. coli were found to be strong inhibitors of the E. coli DNA gyrase enzyme, with IC50 values in the low micromolar range. mdpi.com Molecular docking studies have further elucidated the binding affinity of these compounds within the active site of the DNA gyrase enzyme. mdpi.com
Similarly, research on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified them as novel antibacterial agents that target the DNA gyrase B subunit (GyrB). nih.gov This is a particularly promising target as it has not been addressed by currently approved antibiotics, suggesting that these inhibitors could be effective against drug-resistant bacteria like methicillin-resistant S. aureus (MRSA). nih.gov The analysis of various substituents on the quinazolinone molecule has helped identify the functional groups and structural fragments that participate in the chemical bonding with the enzyme's amino acid residues, which is likely responsible for the pharmacological effect. eco-vector.com
Table 1: DNA Gyrase Inhibitory Activity of Selected Quinazolinone Derivatives
| Compound Type | Target Organism/Enzyme | Key Findings |
|---|---|---|
| Hydrazone & Pyrazole Derivatives of Quinazolin-4(3H)-one | E. coli DNA gyrase | Showed potent inhibition with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | S. aureus DNA gyrase B (GyrB) | Identified as novel and potent inhibitors of the target protein with IC50 values as low as 0.28 µM. nih.gov |
| Thiazolo-quinazoline Derivatives | S. aureus DNA gyrase | Docking simulations suggest potential binding affinities with the enzyme. acs.org |
Anti-inflammatory and Analgesic Properties
Derivatives of the quinazolinone nucleus are well-documented for their significant anti-inflammatory and analgesic activities. rjptonline.orgptfarm.pljapsonline.comtandfonline.com Numerous studies have synthesized and evaluated various substituted quinazolin-4(3H)-ones, demonstrating their potential to alleviate inflammation and pain, often with a better gastrointestinal safety profile compared to standard drugs like indomethacin. innovareacademics.inrjptonline.org
For example, a series of 2,3-disubstituted quinazolin-4(1H)-one derivatives were investigated for their anti-inflammatory activity in models of acute inflammation, showing notable effects. rjptonline.org Another study on novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives also reported promising anti-inflammatory and analgesic properties. rjptonline.org The introduction of different substituents at various positions of the quinazoline (B50416) ring has been a key strategy in developing compounds with enhanced efficacy. rjptonline.orgjapsonline.com
Research has shown that certain structural features are crucial for these activities. For instance, substitutions at the 2 and 3 positions of the quinazoline ring have been found to be significant for analgesic and anti-inflammatory effects. japsonline.com The presence of a methyl or methoxy (B1213986) group on a phenyl ring at the 3rd position, as well as amine or thiourea (B124793) substitutions, have been identified as essential for these biological activities. japsonline.com
Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives
| Derivative Series | Key Findings on Anti-inflammatory/Analgesic Activity | Reference Drug(s) |
|---|---|---|
| 2,3-disubstituted quinazolin-4(1H)-ones | Investigated in models of acute inflammation. rjptonline.org | Diclofenac sodium rjptonline.org |
| 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinones | Showed promising anti-inflammatory and analgesic properties. rjptonline.org | Indomethacin rjptonline.org |
| Spiro[(2H,3H)quinazoline-2,10-cyclohexan]-4(1H)-ones | Exhibited considerable potent anti-inflammatory and analgesic activity. rjptonline.org | Indomethacin, Tramadol rjptonline.org |
| 7-chloro-3-[substituted]-2-phenyl quinazolin-4(3H)-one/thiones | Compounds with methyl/methoxy groups showed good activity against pain and inflammation. japsonline.com | Not specified |
| Ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate derivatives | Possess anti-inflammatory activity and protective effects on gastric mucosa. asianpubs.org | Ibuprofen asianpubs.org |
Modulation of Inflammatory Mediators (e.g., COX-2, TNF-α, NO, PGE2)
The anti-inflammatory action of quinazolinone derivatives is often attributed to their ability to modulate key inflammatory mediators. asianpubs.orguludag.edu.tr These compounds have been shown to inhibit the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). asianpubs.orguludag.edu.trresearchgate.net They also affect the levels of other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). asianpubs.org
One study found that certain 3-(arylideneamino)-2-phenylquinazolin-4(3H)-one derivatives significantly inhibited the expression of TNF-α, IL-1β, IL-6, iNOS, and COX-2 in stimulated macrophage cells. uludag.edu.tr Similarly, derivatives of ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate were shown to inhibit TNF-α, NO, PGE2, and COX-2 in peritoneal macrophage cells. asianpubs.org Molecular docking studies have provided insights into how these compounds might bind to the active sites of enzymes like COX-2, suggesting a mechanism for their inhibitory action. asianpubs.orgmdpi.com
Table 3: Modulation of Inflammatory Mediators by Quinazolinone Derivatives
| Derivative | Mediator(s) Inhibited | Key Findings |
|---|---|---|
| 3-(arylideneamino)-2-phenylquinazolin-4(3H)-one | TNF-α, IL-1β, IL-6, iNOS, COX-2 | Showed significant anti-inflammatory activity in stimulated macrophage cells. uludag.edu.tr |
| Ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate | TNF-α, NO, PGE2, COX-2 | Inhibited these mediators in peritoneal macrophage cells at a concentration of 100 µg/L. asianpubs.org |
| 6,7-dimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one core | COX-2 | Identified as a potent inhibitor. mdpi.com |
| 6-chloro-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one core | COX-2 | Showed potent inhibitory efficiency. mdpi.com |
| Quinoline/1,2,4-triazole hybrids | COX-2, PGE2, TNF-α, IL-6 | Substantially reduced serum concentrations of these pro-inflammatory cytokines. researchgate.net |
Anti-ulcerogenic Activity
In addition to their anti-inflammatory properties, some quinazolinone derivatives have demonstrated anti-ulcerogenic activity, indicating a protective effect on the gastric mucosa. asianpubs.orgresearchgate.net This is a significant advantage, as many traditional non-steroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal side effects. tandfonline.com
Research on derivatives of ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate has shown that these compounds possess gastric mucosa protective activity against ibuprofen-induced ulceration in rats. asianpubs.org The anti-ulcerogenic activity was notable, with one derivative showing 56.45% protection. asianpubs.org Another study on a new series of 3-(4-chloro phenyl)-2-substituted-3H-quinazolin-4-ones also investigated their ulcerogenic activity in rats. researchgate.net These findings suggest that the quinazolinone scaffold can be modified to develop anti-inflammatory agents with improved gastrointestinal safety profiles. rjptonline.orgresearchgate.net
Anticonvulsant and CNS Depressant Effects
The quinazolin-4(3H)-one ring system is recognized for its wide range of biological properties, including significant anticonvulsant and central nervous system (CNS) depressant activities. nih.govresearchgate.net The discovery of methaqualone as a sedative-hypnotic spurred further research into quinazolinone derivatives as potential anticonvulsant drugs with fewer side effects. nih.gov
Several studies have synthesized and evaluated various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives, with some exhibiting moderate to significant anticonvulsant activity when compared to standard drugs like diazepam. nih.gov The anticonvulsant activity of these compounds has been attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov
Furthermore, a series of new 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated for their anticonvulsant and CNS depressant activities. nih.gov While only a few compounds showed anticonvulsant activity, many exhibited significant sedative-hypnotic and CNS depressant effects. nih.gov Structural modifications, such as the presence of a methyl/methoxy group in the phenyl ring and thiourea substitution at the 3rd position, have been found to be essential for these activities. innovareacademics.in
Table 4: Anticonvulsant and CNS Depressant Activity of Quinazolinone Derivatives
| Derivative Series | Activity | Key Findings | Reference Drug(s) |
|---|---|---|---|
| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Anticonvulsant | Moderate to significant activity. nih.gov | Diazepam nih.gov |
| 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl) quinazolin-4(3H)-one | Anticonvulsant | Significant activity against tonic and clonic seizures. rjptonline.org | Not specified |
| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Anticonvulsant, CNS Depressant | Some compounds showed anticonvulsant activity; many exhibited significant sedative-hypnotic and CNS depressant effects. nih.gov | Not specified |
| 7-chloro-3-[substituted]-2-phenyl quinazolin-4(3H)-one/thiones | Anticonvulsant, CNS Depressant | Several compounds showed protection against MES-induced seizures and good CNS depressant activity. innovareacademics.in | Not specified |
| 3-substituted-6-fluro-2-methyl-quinazolin-4(3H)-ones | Anticonvulsant | Four compounds showed significant anticonvulsant activity with low neurotoxicity. who.int | Phenytoin who.int |
Other Reported Biological Activities
Beyond the aforementioned properties, the versatile quinazolinone scaffold has been associated with a broad spectrum of other biological activities, making it a privileged structure in drug discovery. researchgate.netnih.gov
Antiviral (including Anti-HIV) Activity
Quinazolinone derivatives have been reported to possess antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV). nih.govnih.goveuropeanreview.org The anti-HIV potential of these compounds has been a subject of interest, with various structural modifications being explored to enhance their efficacy. tandfonline.comtandfonline.com
For instance, 2,3-disubstituted quinazoline derivatives have shown anti-HIV activity. europeanreview.org A series of 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-ones were synthesized and investigated for their antiviral activity against several human pathogenic viruses, with one compound found to inhibit the replication of multiple viruses. europeanreview.org
In the context of anti-HIV research, quinazolinone derivatives have been developed as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). tandfonline.com By replacing the thienopyrimidine core of existing inhibitors with a quinazolinone scaffold, a novel series of highly active RNase H allosteric inhibitors were obtained. tandfonline.com These compounds were also tested for their activity against other viral enzymes like integrase, with many displaying significant inhibitory effects. tandfonline.com
Table 5: Antiviral and Anti-HIV Activity of Quinazolinone Derivatives
| Derivative Series | Target Virus/Enzyme | Key Findings | Reference Drug(s) |
|---|---|---|---|
| 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-ones | Para influenza-3, Reovirus-1, Sindbis, Coxsackie B4, Punta Toro | One compound inhibited viral replication in Vero cell cultures. europeanreview.org | Not specified |
| 2-(3,4-dihydroxyphenyl)-quinazolin-4(3H)-one derivatives | HIV-1 Ribonuclease H | Acted as allosteric inhibitors; some showed submicromolar activity. tandfonline.com | Not specified |
| Ethylenediamine-linked quinazoline–triazine hybrids | HIV-1 (strain IIIB), HIV-2 (strain ROD) | Some compounds showed promising in vitro anti-HIV activity. tandfonline.com | ddN/ddI tandfonline.com |
Antioxidant Potential
The antioxidant capacity of quinazolinone derivatives is a subject of considerable research interest, as oxidative stress is implicated in numerous disease states. scholarsresearchlibrary.comresearchgate.net Studies on various substituted quinazolin-4-ones have demonstrated their ability to scavenge free radicals. For instance, in a study involving a series of N-(4-Oxo-2-substituted phenylquinazolin-3(4H)-yl)-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl] acetamides, derivatives possessing a 2-chlorophenyl group showed notable antioxidant activity. scholarsresearchlibrary.com
Another study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazole-4-carbaldehyde reported that the majority of the synthesized compounds exhibited good radical scavenging activity. nih.gov Specifically, a derivative, compound 4j, demonstrated the strongest activity, comparable to the standard ascorbic acid. nih.gov Furthermore, research on quinazolinone-vanillin derivatives indicated that their antioxidant effects are linked to the quinazolin-4(3H)-one ring fused with other heterocyclic systems. sapub.org These findings suggest that the quinazolinone core, including chloro-substituted variants, is a viable scaffold for developing new antioxidant agents. scholarsresearchlibrary.commdpi.com
Table 1: Antioxidant Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Assay Method | Key Findings | Reference(s) |
|---|---|---|---|
| N-(4-Oxo-2-(2-chlorophenyl)quinazolin-3(4H)-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl)acetamide | DPPH Method | Showed good antioxidant activity within the synthesized series. | scholarsresearchlibrary.com |
| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one (4j) | Radical Scavenging | Exhibited the strongest radical scavenging activity, comparable to ascorbic acid. | nih.gov |
Antimalarial Activity
Malaria remains a significant global health issue, exacerbated by the emergence of drug-resistant parasite strains. nih.govimrpress.com Quinazolinone derivatives have been identified as a promising class of compounds in the search for new antimalarial agents, partly inspired by the natural product febrifugine, which features a quinazolinone moiety. amazonaws.comnih.govscialert.net
A preclinical evaluation of a specific chloro-substituted quinazoline, QN254 (5-Chloro-N6-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine), demonstrated its potential. asm.org QN254 was found to be highly active against various clinical isolates of Plasmodium falciparum, including those resistant to existing antifolate drugs. asm.org It binds to and inhibits the parasite's dihydrofolate reductase (DHFR) enzyme. asm.org In vivo studies showed that QN254 could cure infected mice, highlighting its therapeutic efficacy. asm.org
Other research has also supported the antimalarial potential of this chemical class. A series of 2,3-disubstituted-4(3H)-quinazolinone derivatives showed significant in vivo antimalarial activity against Plasmodium berghei in mice, with mean percentage parasite suppression ranging from 43.71% to 72.86%. nih.gov Another study synthesized quinazolinone derivatives that were effective against P. berghei, with some analogues showing curative effects at specific doses. nih.gov These studies collectively underscore that the quinazolinone scaffold, particularly with substitutions like a chloro group, is a valuable template for developing novel antimalarial drugs. scialert.netnih.govresearchgate.net
Table 2: Antimalarial Activity of Selected Chloro-Quinazoline Derivatives
| Compound/Derivative | Target/Model | Key Findings | Reference(s) |
|---|---|---|---|
| QN254 (5-Chloro-N6-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine) | P. falciparum (in vitro) | Potent activity with an IC50 of 9 nM against the highly pyrimethamine-resistant V1S strain. | asm.org |
| QN254 | P. berghei (in vivo mouse model) | Fully cured infected mice with three daily oral doses of 30 mg/kg. | asm.org |
| 3-Aryl-2-(substitutedstyryl)-4(3H)-quinazolinones (Compound 13) | P. berghei ANKA strain (in vivo) | Showed the highest mean percentage suppression of 72.86%. | nih.gov |
Antihypertensive Activity
Quinazoline derivatives are well-established in cardiovascular medicine, with several marketed antihypertensive drugs like Prazosin, Doxazosin, and Alfuzosin belonging to this class. researchgate.netnih.govd-nb.info These agents typically exert their effects by blocking α1-adrenergic receptors. nih.gov Research has continued to explore new quinazolinone analogues for improved antihypertensive profiles.
A study focused on novel substituted quinazolin-4(3H)-one derivatives identified several compounds that exhibited a hypotensive effect and produced bradycardia in vivo. researchgate.netnih.gov Some of these compounds demonstrated better activity than the reference drug Prazosin. researchgate.netnih.gov Another significant area of research involves the synthesis of 7-chloro-quinazolin-4(3H)-one derivatives. In one such study, compounds were designed by replacing a part of the Prazosin molecule with a more stable isoxazole (B147169) group. nih.gov Two derivatives, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (23) and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (24), showed potent antihypertensive activity in adrenaline-induced hypertensive rats, with a prolonged duration of action. nih.gov The presence of the chloro group on the quinazoline ring is a common feature in these potent analogues. researchgate.netnih.gov
Table 3: Antihypertensive Activity of Selected Chloro-Quinazolinone Derivatives
| Compound/Derivative | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|
| Substituted quinazolin-4(3H)-one derivative (Compound 2c) | Normotensive rats | Showed significant hypotensive effect and bradycardia; better activity than Prazosin. | researchgate.net |
| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (23) | Adrenaline-induced hypertensive rats | Exhibited potent antihypertensive activity with prolonged duration of action. | nih.gov |
Antidiabetic Activity
The management of diabetes mellitus is a critical area of drug discovery, and quinazolinone derivatives have emerged as a scaffold of interest. researchgate.netwisdomlib.org Their potential mechanisms of action include the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), both of which are established targets in diabetes therapy. nih.govbrieflands.comresearchgate.net
Research into quinazolin-4(3H)-one derivatives bearing phenoxy-acetamide side chains led to the identification of potent α-glucosidase inhibitors. researchgate.net One derivative, compound 7b, was found to be approximately 53 times more potent than the standard drug acarbose. researchgate.net Another study investigating 2,3-dihydroquinazolin-4(1H)-ones found that several tested compounds, particularly 4j and 4l, were effective in reducing blood sugar levels and showed potent α-glucosidase inhibitory activity. nih.gov
Furthermore, the inhibition of DPP-4 by quinazolinone derivatives has been documented. brieflands.com In silico and in vitro studies have shown that novel series of these compounds can exhibit good inhibitory activity against the DPP-4 enzyme. brieflands.com While direct studies on this compound are limited, research on related structures, such as thiazolidin-4-ones with a p-chloro substitution, has shown highly significant antidiabetic activity in fructose-induced diabetic rat models, reducing serum glucose by over 66%. scielo.org.co These findings highlight the potential of incorporating a chloro-substituted quinazolinone core in the design of new antidiabetic agents. nih.govwisdomlib.org
Table 4: Antidiabetic Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Mechanism/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Quinazolin-4(3H)-one bearing phenoxy-acetamide (Compound 7b) | α-glucosidase inhibition | Showed the highest inhibition with an IC50 of 14.4 µM, ~53 times stronger than acarbose. | researchgate.net |
| 2,3-dihydroquinazolin-4(1H)-ones (Compounds 4h and 4i) | α-glucosidase inhibition | Showed the strongest enzyme inhibitory potentials, greater than the standard drug acarbose. | nih.gov |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | DPP-4 inhibition | Exhibited good inhibition against DPP-4 enzyme activity (IC50: 1.4621 to 6.7805 µM). | brieflands.com |
Iv. Structure Activity Relationship Sar Studies of 5 Chloro 3h Quinazolin 4 One Derivatives
Methodologies for SAR Elucidation
The elucidation of SAR for 5-chloro-3H-quinazolin-4-one derivatives employs a combination of traditional and modern techniques, ranging from organic synthesis to computational modeling.
A cornerstone of SAR studies is the systematic synthesis and evaluation of analogs. acs.orgnih.gov This involves modifying specific positions of the quinazolinone ring and its substituents to observe the impact on biological activity. Researchers often start with a "hit" compound and create a library of derivatives by altering various structural features. acs.org
Key synthetic strategies include:
Three-step synthesis: A common route involves the cyclization of anthranilic acid, followed by the addition of a substituted aniline (B41778) or amine, and finally, reaction with various aldehydes to introduce diversity. acs.org
Microwave-assisted synthesis: This modern technique can accelerate the synthesis of quinazolin-4(3H)-ones, offering an efficient way to produce a diverse range of derivatives for screening. mdpi.com
Multi-component reactions: One-pot domino reactions under acid-mediated or other conditions can be used to construct complex thiazolo[2,3-b]quinazolinone derivatives. mdpi.com
These synthetic efforts allow for the exploration of substituents at different positions, the introduction of various functional groups, and the modification of the core heterocyclic system. acs.orgnih.gov
Computational methods are indispensable tools in modern drug discovery for predicting the activity of novel compounds and understanding their interactions with biological targets. nih.gov
3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the biological activity of a series of compounds and their 3D physicochemical properties. nih.govunar.ac.idrsc.org
CoMFA (Comparative Molecular Field Analysis): Utilizes steric and electrostatic fields to build the QSAR model. nih.govunar.ac.id
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, it considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govunar.ac.id These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity, guiding the design of new, more potent derivatives. nih.govunar.ac.idrsc.org For instance, a 3D-QSAR model for quinazoline-4(3H)-one derivatives as EGFR inhibitors was developed to predict their activity. unar.ac.id
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions. nih.govrsc.org For example, docking studies of iodinated 4-(3H)-quinazolinones revealed a good correlation between their experimental cytotoxic activity and their calculated binding affinity for dihydrofolate reductase (DHFR). rsc.org Docking simulations are often used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. frontiersin.org
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. The resulting model can be used to screen databases for novel scaffolds that fit the pharmacophore. biointerfaceresearch.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding and the persistence of key interactions. nih.govfrontiersin.org
These computational tools, often used in conjunction, accelerate the drug design cycle by rationalizing experimental findings and predicting the activity of yet-to-be-synthesized compounds. nih.gov
Systematic Structural Modifications and Analog Synthesis
Impact of Substitution at Different Positions of the Quinazolinone Ring
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazolinone scaffold. mdpi.comnih.gov
Substitutions at the 2- and 3-positions of the quinazolinone ring are critical for modulating biological activity. nih.govresearchgate.net
Position 2: The introduction of various groups at this position can significantly enhance pharmacological effects. mdpi.com For example, substitution with alkyl or heteroaryl groups can improve microtubule binding affinity. mdpi.com A phenyl ring at the 2-position is often considered essential for effective dihydrofolate reductase (DHFR) inhibition. rsc.org Furthermore, modifications at this position with groups like an o-chlorostyryl can influence the biological activity profile. ontosight.ai
Position 3: The substituent at the 3-position plays a crucial role in determining the compound's properties. The presence of a substituted aromatic ring at this position is often essential for antimicrobial activities. researchgate.net For instance, in a series of antifungal compounds, the substitution of a phenyl ring with electron-withdrawing groups like 4-Cl or bulky, hydrophobic groups was found to be important for activity. rsc.orgijnrd.org The addition of different heterocyclic moieties at position 3 has also been suggested to increase activity. nih.gov
The presence and position of other halogen atoms on the benzene (B151609) ring of the quinazolinone core also play a significant role in defining the SAR. researchgate.net
Position 6: A chlorine atom at the 6-position has been shown to be favorable in several contexts. For example, 6-chloro substitution in some series did not diminish analgesic activity and in others, it was found to be optimal for certain biological activities. mdpi.comacs.org The replacement of a 6-chloro group with a sterically more demanding bromine atom has been shown to improve potency in some cases. acs.org In a study of 4-anilinoquinazolines, other halogens at the 6-position (like bromine) showed potency similar to the 6-chloro derivative. nih.gov
Position 8: The existence of a halogen atom at the 8-position can also improve antimicrobial activities. researchgate.net However, in some studies on analgesic activity, an 8-methyl group did not lead to an increase in activity. mdpi.com
Influence of Substituents at the 2- and 3-Positions
Correlation between Structural Features and Specific Biological Activities
The biological profile of this compound derivatives is intricately linked to the nature and position of various substituents on the quinazoline (B50416) core. Research has demonstrated that even minor structural alterations can lead to significant changes in pharmacological activity.
The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives targeting protein kinases. nih.gov The substitution pattern on the quinazoline ring is a key determinant of this activity.
Interestingly, studies have revealed that the presence of a chlorine atom at the 5-position of the quinazoline ring can have a detrimental effect on anticancer activity in certain molecular frameworks. For instance, a comparative study of 2-chloroquinazoline-based compounds and their 2,5-dichloroquinazoline (B1424228) counterparts showed that the former exhibited significantly better anticancer activity. This finding strongly suggests a negative impact of the C5-chloro substitution within that specific molecular scaffold.
In contrast, other substitutions at the C5-position have been explored with varying outcomes. For example, the introduction of a nitro group (-NO2) at the C-5 position of a benzamide (B126) moiety attached to the quinazoline core was found to double the inhibitory activity against wild-type epidermal growth factor receptor (EGFR) kinase. While not a direct analysis of this compound, this highlights the sensitivity of the C5-position to substitution and its role in modulating anticancer effects.
Furthermore, the cytotoxic activities of derivatives such as 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one have been evaluated, indicating that the 5-chloro substitution is a feature in some compounds with anticancer potential. nih.gov
Table 1: Anticancer Activity of Selected Quinazoline Derivatives
| Compound | Substitution Pattern | Observed Anticancer Activity | Reference |
|---|---|---|---|
| 2,5-dichloroquinazoline derivative | Chloro at C2 and C5 | Lower anticancer activity compared to the 2-chloro derivative. | nih.gov |
| 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 5-chloro-2-hydroxyphenyl group at C2 and 5-chloro-2-hydroxybenzylideneamino at N3 | Exhibited cytotoxic activities against various cancer cell lines. | nih.gov |
The quinazolinone nucleus is a recognized scaffold for the development of antimicrobial agents. semanticscholar.org SAR studies have indicated that substitutions at positions 2 and 3, as well as the presence of halogens at positions 6 and 8, can enhance antimicrobial activity. semanticscholar.org
For example, studies on other quinazoline derivatives have shown that lipophilic, electron-withdrawing groups like chloro and trifluoromethyl on an N4-benzylamine side chain were beneficial for antibacterial activity. rsc.org Conversely, more polar substitutions were not well-tolerated. rsc.org While this does not directly pertain to a C5 substitution, it underscores the importance of the electronic nature of substituents. Some derivatives bearing chloro or hydroxy groups have demonstrated very good antimicrobial activities. nih.gov
Table 2: General SAR for Antimicrobial Activity of Quinazoline Derivatives
| Position of Substitution | Favorable Substituents for Antimicrobial Activity | Reference |
|---|---|---|
| Position 2 | Methyl, amine, or thiol groups. | semanticscholar.org |
| Position 3 | Substituted aromatic ring. | semanticscholar.org |
| Positions 6 and 8 | Halogen atoms (e.g., Iodine). | semanticscholar.org |
| N4-benzylamine side-chain | Lipophilic electron-withdrawing groups (e.g., Cl, CF3). | rsc.org |
Quinazoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. mdpi.comencyclopedia.pub The substitution pattern on the quinazoline ring plays a crucial role in modulating these activities.
A notable example is a 5-chloro-2-substituted-triazoloquinazoline derivative, which was reported to possess anti-inflammatory activity ranging from more potent to equipotent when compared to the reference drug ketoprofen. mdpi.com This finding directly implicates the 5-chloro-quinazoline scaffold as a viable starting point for developing new anti-inflammatory compounds.
In the realm of analgesic activity, while direct evidence for 5-chloro derivatives is limited, studies on related structures provide valuable insights. For instance, 7-chloroquinazoline (B1588860) derivatives have been synthesized and shown to have analgesic activity comparable to clinically used drugs like flupirtine (B1215404) and tramadol. nih.gov This suggests that the presence of a chloro group on the benzene ring of the quinazoline nucleus can be favorable for analgesic properties.
Table 3: Anti-inflammatory and Analgesic Activity of Chloro-Substituted Quinazoline Derivatives
| Compound Type | Substitution | Biological Activity | Reference |
|---|---|---|---|
| Triazoloquinazoline derivative | 5-chloro | Potent anti-inflammatory activity. | mdpi.com |
| Quinazoline derivative | 7-chloro | Significant analgesic activity. | nih.gov |
SAR for Antimicrobial Activity
Pharmacophoric Features and Drug Design Implications for this compound
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a crucial tool in drug design, helping to identify key structural motifs responsible for a compound's biological activity. nih.gov
For quinazoline-based compounds, the pharmacophore model generally consists of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, which are essential for interaction with target enzymes like kinases. nih.gov The this compound scaffold possesses inherent features that contribute to this model. The quinazolinone ring itself can participate in various interactions, and the substituents at different positions fine-tune its binding affinity and selectivity.
The presence of the chloro group at the 5-position has significant implications for drug design. Its electron-withdrawing nature can influence the electron density of the entire ring system, potentially affecting hydrogen bonding capabilities and p-p stacking interactions with the target protein. Furthermore, the steric bulk of the chlorine atom, although modest, can impact the conformational flexibility of the molecule and its fit within a binding pocket.
The observation that a C5-chloro substitution can be detrimental to anticancer activity in some scaffolds suggests that this position may be involved in unfavorable steric or electronic interactions with the target protein in those specific cases. nih.gov Conversely, its positive contribution to the anti-inflammatory activity of a triazoloquinazoline derivative indicates a favorable interaction within the binding site of the relevant anti-inflammatory target. mdpi.com
These findings have important implications for the future design of drugs based on the this compound core. Medicinal chemists can leverage this information to guide the synthesis of new derivatives with improved biological profiles. For instance, when designing anticancer agents, it might be prudent to avoid substitution at the 5-position or to explore other substituents that could have a more favorable impact. In contrast, for developing new anti-inflammatory agents, the 5-chloro substituent could be retained as a key feature, with further modifications made at other positions to optimize activity and pharmacokinetic properties.
V. Mechanisms of Action and Molecular Targets of 5 Chloro 3h Quinazolin 4 One
Receptor Binding and Ligand-Target Interactions
The interaction between 5-chloro-3H-quinazolin-4-one derivatives and their molecular targets is a key determinant of their biological activity. These interactions are often characterized by specific binding to receptors and enzymes.
Specific Binding Sites and Residues
Molecular docking and crystallography studies have provided detailed insights into the binding of quinazolinone derivatives to their target proteins. For instance, in the case of PI3Kδ inhibitors, compounds bearing the this compound core have been shown to bind within the enzyme's active site. google.com
In the context of antimicrobial applications, derivatives have been docked into the active site of enzymes from methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These studies have revealed key interactions, such as hydrogen bonding between the quinazoline (B50416) oxygen and residues like Arg197, and interactions involving the chloro group with residues like Ala92. mdpi.comnih.gov
For inhibitors of p21-activated kinase 4 (PAK4), the aminopyrazole moiety of a derivative was found to form crucial hydrogen bond interactions with the hinge region of the kinase, specifically with the carbonyl of Glu396 and both the carbonyl and NH of Leu398. acs.org The cyclopropyl (B3062369) group of the inhibitor engaged in hydrophobic interactions with the gatekeeper residue Met395 and Val335. acs.org
Similarly, in the Pseudomonas aeruginosa quorum sensing receptor PqsR, the quinazolinone ring of an antagonist was observed to interact with specific residues within the ligand-binding domain. acs.org
Type I vs. Type II Kinase Inhibitors
Kinase inhibitors are broadly classified into different types based on their binding mode to the target kinase. Type I inhibitors bind to the active conformation of the kinase in the ATP-binding pocket, while Type II inhibitors bind to the inactive conformation, often extending into an adjacent allosteric site.
Derivatives of quinazolin-4(3H)-one have been shown to act as both Type I and Type II kinase inhibitors. For example, docking analyses of certain quinazolin-4(3H)-one derivatives against Cyclin-Dependent Kinase 2 (CDK2) suggested they act as ATP non-competitive Type II inhibitors. nih.gov In contrast, the same study indicated that against Epidermal Growth Factor Receptor (EGFR), these compounds likely function as ATP-competitive Type I inhibitors. nih.gov Another study on VEGFR-2 inhibitors also proposed a Type II binding mode for a quinazolinone derivative, similar to the known Type II inhibitor sorafenib. mdpi.com The classification of a quinazolinone derivative as a Type I or Type II inhibitor depends on its specific chemical structure and the conformation of the target kinase it binds to. frontiersin.org
In Silico Modeling and Simulation of Molecular Interactions
Computational methods, including molecular docking and molecular dynamics simulations, are invaluable tools for understanding the interactions between this compound derivatives and their biological targets at a molecular level. rsc.orgfrontiersin.orgnih.gov
Docking Studies to Predict Binding Modes
Molecular docking is widely used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. google.comuni.lu This technique has been instrumental in the rational design of novel quinazolinone-based inhibitors.
For example, docking studies have been employed to understand the binding of this compound derivatives to the ATP-binding site of EGFR, providing insights similar to those for the established drug gefitinib (B1684475). vulcanchem.com In the development of antimicrobial agents, docking of quinazolinone derivatives into the active site of bacterial enzymes has helped to elucidate the interactions responsible for their inhibitory activity. nih.gov For instance, the interaction of a chloro-substituted quinazolinone with residues in the active site of a Staphylococcus aureus enzyme was predicted through docking, highlighting the role of the chloro group in forming hydrogen bonds. nih.gov
Docking studies have also been crucial in the design of PqsR antagonists for Pseudomonas aeruginosa, where the binding mode of quinazolinone derivatives within the ligand-binding domain was predicted and later confirmed by crystallography. acs.org
The following table summarizes the results of selected docking studies for quinazolinone derivatives:
| Compound Derivative | Target Protein | Key Interacting Residues | Predicted Binding Mode |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | MRSA enzyme (PDB ID: 1T2W) | Arg197, Ser116, Ala92 | Hydrogen bonding and hydrophobic interactions mdpi.comnih.gov |
| Quinazolin-4(3H)-one derivative 2i | CDK2 | - | ATP non-competitive type-II inhibitor nih.gov |
| Quinazolin-4(3H)-one derivative 3i | EGFR | DFG motif residue (Asp863) | ATP competitive type-I inhibitor nih.gov |
| 5-chloro-quinazolinone derivative | VEGFR-2 | - | Type II kinase inhibitor mdpi.com |
| Quinazolinone derivative 31 | PAK4 | Glu396, Leu398, Met395, Val335 | Hydrogen bonding and hydrophobic interactions acs.org |
Conformational Analysis and Ligand Dynamics
Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the flexibility of the ligand and the stability of the ligand-protein complex over time. frontiersin.orgnih.gov The conformation of a molecule can significantly impact its biological activity. For instance, a study on cholecystokinin (B1591339) B receptor ligands found that the extended conformation of a 2-substituted-3-phenyl-4(3H)-quinazolinone derivative was associated with high activity, whereas a folded conformation in a similar analogue resulted in lower activity. researchgate.net
MD simulations have been used to assess the stability of the interactions predicted by docking. nih.gov For example, MD simulations of a quinazolinone-morpholine hybrid compound in complex with VEGFR1 and VEGFR2 showed that the hydrogen bond interactions with the active sites were maintained for over 90% of the simulation time, indicating a stable binding mode. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations further confirmed the stability of the ligand-protein complexes. nih.gov Such studies are crucial for validating the docking predictions and for understanding the dynamic nature of the molecular interactions that govern the inhibitory potential of these compounds. rsc.org
Vi. Therapeutic Potential and Future Directions for 5 Chloro 3h Quinazolin 4 One
Prospects in Drug Development
Quinazoline (B50416) derivatives have a well-established history in drug development, with several compounds approved for clinical use in treating various diseases, including cancer. frontiersin.org The versatility of the quinazolinone core allows for the synthesis of a vast array of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. juniperpublishers.comontosight.aimdpi.comontosight.aimdpi.com
Preclinical Efficacy in Disease Models (e.g., Cancer, MRSA Infections)
Cancer:
Derivatives of 5-Chloro-3H-quinazolin-4-one have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have shown broad-spectrum antitumor activity, inhibiting the growth of renal, CNS, ovarian, and non-small cell lung cancers in the micromolar range. nih.gov One study reported that a 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative inhibited the proliferation of L1210 and K562 leukemia cell lines by over 50% at a concentration of 1 µg/mL, with an IC50 value of 5.8 µM. mdpi.com This compound also showed potent activity against MCF-7 and Burkitt lymphoma CA46 cells. mdpi.com
Furthermore, some quinazolinone derivatives have been found to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to induce G2/M-phase cell cycle arrest and apoptosis in oral squamous cell carcinoma cells. mdpi.com The antiproliferative activity of quinazoline-urea hybrids against MCF-7 breast cancer cells was found to be influenced by a 4-chloro-3-trifluoromethyl group on the phenyl ring. tandfonline.com
The mechanism of action for the anticancer effects of many quinazolinone derivatives involves the inhibition of key enzymes like protein kinases, which are crucial for cell proliferation and survival. ontosight.ainih.gov Some derivatives act as tyrosine kinase inhibitors, targeting receptors like the epidermal growth factor receptor (EGFR). nih.govmdpi.com
Table 1: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC50 Value |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | L1210, K562 leukemia | Inhibition of proliferation | 5.8 µM |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | MCF-7, Burkitt lymphoma CA46 | Inhibition of growth | 0.34 µM, 1.0 µM |
| Quinazoline-urea hybrids | MCF-7 breast cancer | Antiproliferative activity | 2.81–3.95 µM |
| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative | Oral squamous cell carcinoma | G2/M-phase cell cycle arrest, apoptosis | Not specified |
This table is for illustrative purposes and includes data for various quinazolinone derivatives, not exclusively this compound.
MRSA Infections:
The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. nih.gov Quinazolinone derivatives have shown promise as a novel class of antibacterial agents against MRSA. nih.govacs.org These compounds have been identified through in silico screening for their ability to bind to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.gov
Notably, some quinazolinones inhibit both PBP1 and PBP2a in MRSA. nih.gov The binding to the allosteric site of PBP2a is a particularly interesting mechanism, as it can restore the susceptibility of MRSA to β-lactam antibiotics. nih.gov Preclinical studies in mouse models of MRSA infection have demonstrated the in vivo efficacy of certain quinazolinone compounds. nih.govacs.org
Combination Therapies and Synergistic Effects
The complexity of diseases like cancer often necessitates combination therapies to enhance treatment efficacy and overcome drug resistance. astrazeneca.com Attacking cancer from multiple angles with different modalities can lead to more durable responses. astrazeneca.com
In the context of cancer, quinazolinone derivatives have shown synergistic effects when combined with other anticancer agents. For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative exhibited a synergistic cytotoxic effect on oral squamous cell carcinoma cells when combined with 5-fluorouracil. mdpi.com Another novel quinazolin-4(3H)-one derivative, BIQO-19, demonstrated synergistic antiproliferative activity in combination with gefitinib (B1684475) in non-small cell lung cancer cells. mdpi.com This combination led to a significant increase in apoptosis compared to single-agent treatment. mdpi.com
For bacterial infections, the synergistic potential of quinazolinones is also being explored. One compound was found to synergize with piperacillin-tazobactam (B1260346) (TZP) both in vitro and in vivo in a mouse model of MRSA infection. nih.gov This is significant because TZP alone is not effective against MRSA. nih.gov The synergy is attributed to the quinazolinone's ability to bind to the allosteric site of PBP2a, which then allows the β-lactam antibiotic to bind to the active site and exert its bactericidal effect. nih.gov
Pharmacokinetic and Pharmacodynamic Considerations
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
The development of a successful drug requires favorable pharmacokinetic properties. In silico tools are increasingly used to predict the ADME profiles of new chemical entities early in the drug discovery process. frontiersin.org
For various quinazolinone derivatives, ADME predictions have suggested good oral bioavailability and membrane permeability. lew.ronih.gov For example, a series of 5-chloro-indole-2-carboxylate derivatives, which share some structural similarities with the broader quinazolinone class, were predicted to have high intestinal absorbance and the ability to cross the blood-brain barrier. mdpi.com Their calculated logP values were within the acceptable range for good permeability. mdpi.com
Similarly, in silico studies on other quinazolin-4(3H)-one derivatives have predicted good pharmacokinetic profiles, with many compounds adhering to Lipinski's Rule of Five, a set of guidelines for predicting drug-likeness. nih.govnih.gov The predicted human oral absorption rates for some series of quinazolin-4(3H)-ones were high, and their predicted ADME values were superior to the existing drug lapatinib (B449). nih.gov
Table 2: Predicted ADME Properties of Selected Quinazolinone Derivatives
| Derivative Series | Predicted Property | Value/Observation | Reference |
| 5-chloro-indole-2-carboxylates | Intestinal Absorbance | 88.9–90.5 % | mdpi.com |
| 5-chloro-indole-2-carboxylates | Blood-Brain Barrier Penetration | logBB ranging from 0.22 to 0.31 | mdpi.com |
| Quinazolin-4(3H)-one derivatives (2a-j) | Human Oral Absorption | 100% | nih.gov |
| Quinazolin-4(3H)-one hydrazides (3a-j) | Human Oral Absorption | 77–87% | nih.gov |
| Various quinazolin-4(3H)-one derivatives | Lipinski's Rule of Five | Good agreement | lew.ro |
This table presents predicted data for various quinazolinone derivatives and is intended to be illustrative.
In Vitro Toxicity and Safety Profile
Early assessment of toxicity is crucial in drug development. In vitro assays are employed to evaluate the potential cytotoxicity of new compounds.
For some quinazolinone derivatives, in vitro toxicity studies have been conducted. One antibacterial compound, compound 5, showed relatively high toxicity to HepG2 cells (a human liver cancer cell line) with an IC50 of 16.4 μg/mL, but no significant hemolytic activity at 64 μg/mL. acs.org Another compound, compound 50, had lower cytotoxicity to HepG2 cells (IC50 = 77.2 μg/mL) but did cause some hemolysis of red blood cells. acs.org
It is important to note that many quinazolinone derivatives have shown low cytotoxicity toward normal cell lines, suggesting a degree of selectivity for cancer cells. tandfonline.com For instance, certain quinazoline-chalcone hybrids displayed promising antiproliferative activity against MCF-7 breast cancer cells while exhibiting relatively low cytotoxicity toward normal WI38 cells. tandfonline.com
Novel Applications and Research Avenues
The versatile scaffold of this compound and its parent class, quinazolinones, continues to inspire the design and synthesis of new molecules with diverse therapeutic applications. nih.govfrontiersin.orgtandfonline.commdpi.comnih.govacs.orgnih.gov
Current research is focused on several key areas:
Expansion of Anticancer Activity: The development of quinazolinone-based hybrids, where the quinazolinone core is combined with other pharmacophores, is a promising strategy to create agents with enhanced potency and novel mechanisms of action. tandfonline.com This includes the design of multi-target inhibitors that can simultaneously modulate different signaling pathways involved in cancer progression. frontiersin.org
Combating Antimicrobial Resistance: The unique mechanism of action of some quinazolinones against MRSA opens up new avenues for developing antibiotics that can overcome existing resistance mechanisms. nih.gov Further exploration of their structure-activity relationships could lead to the discovery of even more potent and broad-spectrum antibacterial agents. acs.org
Targeting Other Diseases: The biological activity of quinazolinones extends beyond cancer and infectious diseases. Research is ongoing to explore their potential as anti-inflammatory, antiviral, antimalarial, and neuroprotective agents. juniperpublishers.commdpi.com
Improving Drug-like Properties: A significant focus of future research will be on optimizing the pharmacokinetic and safety profiles of lead compounds. mdpi.comnih.gov This includes improving solubility, metabolic stability, and reducing off-target toxicities to ensure that promising preclinical candidates can successfully translate to the clinic.
Exploration of Undiscovered Biological Activities
While the anticancer properties of quinazolinone derivatives are well-documented, research continues to uncover novel biological activities for compounds derived from the this compound scaffold. nih.govsmolecule.com These explorations open new avenues for therapeutic interventions in various diseases.
Antiviral Activity : Researchers have synthesized and tested 2,4-disubstituted quinazoline derivatives for their potential against influenza viruses. Certain compounds demonstrated significant anti-influenza activity, highlighting the scaffold's potential in developing new antiviral treatments. mdpi.com In the context of the COVID-19 pandemic, 2-aminoquinazolin-4-(3H)-one derivatives have been identified as potent inhibitors of SARS-CoV-2, with some showing promising pharmacokinetic properties. nih.gov
Quorum Sensing Inhibition : In the fight against antibiotic resistance, targeting bacterial communication systems like quorum sensing (QS) is a promising strategy. A series of quinazolinone-derived antagonists for the PqsR receptor in Pseudomonas aeruginosa has been developed. acs.orgdiva-portal.org One optimized compound, which features a 6-chloro-4-oxoquinazolin-3(4H)-yl core, was found to significantly reduce virulence factors like pyocyanin (B1662382) and PQS in various lab and clinical strains of the bacteria. acs.orgdiva-portal.org
Neuroreceptor Modulation : The quinazolin-4-one structure has been investigated for its effects on the central nervous system. A class of derivatives was identified as non-competitive, selective antagonists for NR2C/D subunit-containing N-methyl-D-aspartate (NMDA) receptors, suggesting potential applications in neurological disorders. nih.gov More recently, a library of compounds was screened for activity on the mGlu7 receptor, with a 2-(2-chlorophenyl)-6-phenyl-quinazolin-4(3H)-one derivative showing promise. mdpi.com Further optimization led to a compound with antipsychotic-like properties in animal models, indicating a potential new direction for schizophrenia treatment. mdpi.com
Antimicrobial and Antifungal Applications : The this compound core is utilized for its inherent antimicrobial and antifungal properties. lookchem.com This makes it a valuable candidate for the development of new agents to combat infections and address the challenge of resistant microbial strains. lookchem.com
Development of this compound as a Privileged Scaffold
The term "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for diverse biological receptors. nih.gov The quinazolinone core, and specifically its 2,3-dihydroquinazolin-4(1H)-one (DHQ) variant, is increasingly recognized as such a privileged scaffold. omicsonline.orgnih.gov This status is attributed to its ability to form the basis for libraries of compounds that can be screened against various biological targets, often yielding highly active molecules. nih.govnih.gov
The stability and synthetic accessibility of the quinazolin-4(3H)-one ring system make it an ideal starting point for drug discovery. omicsonline.orgnih.gov Its structure is present in over 200 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. omicsonline.orgsapub.org The versatility of the this compound variant as a precursor allows for systematic modifications, enabling medicinal chemists to fine-tune its biological activity and pharmacokinetic properties for various therapeutic targets. researchgate.netlookchem.com This adaptability underscores its importance and continued relevance in the design of novel drugs. nih.gov
Challenges and Opportunities in Translational Research
Translating promising compounds from the laboratory to clinical use is fraught with challenges. For derivatives of this compound, key hurdles include overcoming drug resistance and optimizing the chemical structure for better performance.
Overcoming Resistance Mechanisms
A significant challenge in cancer chemotherapy and infectious disease treatment is the development of resistance to therapeutic agents. tandfonline.comacgpubs.org Quinazoline-based drugs are no exception. For instance, the effectiveness of tyrosine kinase inhibitors in cancer treatment can be limited by point mutations in the target enzyme or the upregulation of alternative signaling pathways. nih.gov
Research efforts are focused on designing new generations of quinazoline derivatives that can circumvent these resistance mechanisms. One approach involves creating multi-target inhibitors that act on several pathways simultaneously, making it more difficult for cancer cells to develop resistance. nih.gov Studies on phenothiazine-containing quinazoline hybrids have shown activity against lapatinib-resistant breast cancer cell lines, demonstrating a potential strategy to combat acquired resistance. tandfonline.com Similarly, in the context of infectious diseases, targeting virulence factors like in quorum sensing instead of bacterial growth may reduce the selective pressure that leads to resistance. acs.orgdiva-portal.org
Structural Optimization for Enhanced Potency and Selectivity
The therapeutic success of a drug molecule depends heavily on its potency (the amount of drug needed to produce an effect) and its selectivity (its ability to act on a specific target). Structure-Activity Relationship (SAR) studies are crucial for optimizing these properties. For the this compound scaffold, extensive research has been conducted to understand how modifications at different positions of the quinazoline ring affect its biological activity.
Substitution at the 5-position : The introduction of an anilino group at the 5-position of a 4-hydroxy-8-nitroquinazoline core provided a new template for developing dual inhibitors of EGFR and ErbB-2 tyrosine kinases. lookchem.com Further studies on 5-substituted quinazolinones revealed they were consistently more potent inhibitors of PI3K and HDAC enzymes compared to their 4-substituted quinazoline counterparts. nih.gov
Substitution at the 6-position : In the development of PqsR antagonists, the position of the chloro substituent on the quinazolinone ring was critical. A chlorine atom at the 6-position was found to be optimal, while moving it to the 7-position resulted in a loss of activity, and analogues with chlorine at the 5- or 8-position were inactive. acs.orgdiva-portal.org Replacing the 6-chloro group with a more sterically demanding bromine atom or an electron-withdrawing nitro (NO₂) or trifluoromethyl (CF₃) group improved potency. acs.orgdiva-portal.org
Substitution at other positions : For a series of quinazoline-based microtubule targeting agents, modifications at the 4-position showed that the VEGFR-2 binding site is more accommodating to bulky groups than the EGFR or PDGFR-β binding sites. nih.gov In the development of SARS-CoV-2 inhibitors, N-substitution on the 2-aminoquinazolin-4-(3H)-one core was explored to improve pharmacokinetic properties while retaining potent antiviral activity. nih.gov
The following table summarizes key findings from SAR studies on quinazolinone derivatives, illustrating the impact of structural changes on biological activity.
| Base Scaffold | Position of Modification | Substituent | Target/Activity | Outcome | Citation(s) |
| 4-Hydroxy-8-nitroquinazoline | 5 | 5-(4-methoxy)anilino | EGFR/ErbB-2 Inhibition | Potent dual inhibitor | lookchem.com |
| Quinazolinone | 4 vs 5 | Alkyl-amino hydroxamic acid | PI3K/HDAC Inhibition | 5-substituted compounds showed higher potency | nih.gov |
| Quinazolin-4(3H)-one | 6 | Chloro (Cl) | PqsR Antagonism | Optimal position for activity | acs.orgdiva-portal.org |
| Quinazolin-4(3H)-one | 7 | Chloro (Cl) | PqsR Antagonism | 2-fold loss of activity vs 6-Cl | acs.orgdiva-portal.org |
| Quinazolin-4(3H)-one | 5 or 8 | Chloro (Cl) | PqsR Antagonism | Inactive | acs.orgdiva-portal.org |
| 6-Chloro-quinazolin-4(3H)-one | 6 | Bromine (Br) or NO₂ or CF₃ | PqsR Antagonism | 3-fold improvement in potency vs 6-Cl | acs.orgdiva-portal.org |
| 2-Aminoquinazolin-4-(3H)-one | N-position | Various | SARS-CoV-2 Inhibition | Maintained potency with improved pharmacokinetics | nih.gov |
| 2,6-disubstituted(3H)-quinazolin-4-one | 2 and 6 | Phenyl moieties | mGlu₇ Receptor Modulation | Phenyl groups found to be important for activity | mdpi.com |
These detailed optimization efforts highlight the immense potential of the this compound scaffold. By overcoming challenges like drug resistance and continuously refining the molecular structure for enhanced potency and selectivity, researchers can unlock new therapeutic opportunities for a wide range of diseases.
Q & A
Q. What synthetic modifications enhance the selectivity of this compound derivatives for kinase inhibition?
- Methodological Answer :
- Position-Specific Functionalization : Introduce bulky substituents (e.g., trifluoromethyl) at position 6 to block off-target binding .
- Click Chemistry : Attach triazole moieties via Huisgen cycloaddition to improve ATP-binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
